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molecular formula C6H13NO2 B1329911 tert-Butyl 2-aminoacetate CAS No. 6456-74-2

tert-Butyl 2-aminoacetate

Cat. No. B1329911
M. Wt: 131.17 g/mol
InChI Key: SJMDMGHPMLKLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05607691

Procedure details

Glycine t-butyl ester hydrochloride (2.51 g, 15 mmol) was treated with 10N aqueous sodium hydroxide (1.6 ml) and extracted with dichloromethane (50 ml). The dichloromethane solution was back washed with saturated aqueous sodium chloride (2×5 ml), dried over sodium sulfate, and concentrated in vacuo to yield the glycine t-butyl ester (1.38 g, 70% yield).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:6][C:7](=[O:10])[CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+]>>[C:2]([O:6][C:7](=[O:10])[CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CN)=O
Name
Quantity
1.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 ml)
WASH
Type
WASH
Details
The dichloromethane solution was back washed with saturated aqueous sodium chloride (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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